molecular formula C16H34O5 B097728 TETRAETHYLENE GLYCOL MONOOCTYL ETHER CAS No. 19327-39-0

TETRAETHYLENE GLYCOL MONOOCTYL ETHER

Cat. No.: B097728
CAS No.: 19327-39-0
M. Wt: 306.44 g/mol
InChI Key: FEOZZFHAVXYAMB-UHFFFAOYSA-N
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Description

(Hydroxyethyloxy)Tri(Ethyloxy)Octane is a synthetic organic compound belonging to the class of polyethylene glycols. It is composed of a hydroxyethyloxy group followed by a triethyloxy group and an octane group. This compound is a colorless liquid with a mild odor and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hydroxyethyloxy)Tri(Ethyloxy)Octane involves the reaction of octanol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of octanol, forming the desired compound. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-2 atmospheres .

Industrial Production Methods: Industrial production of (Hydroxyethyloxy)Tri(Ethyloxy)Octane follows a similar synthetic route as described above. The process is carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: (Hydroxyethyloxy)Tri(Ethyloxy)Octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

(Hydroxyethyloxy)Tri(Ethyloxy)Octane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (Hydroxyethyloxy)Tri(Ethyloxy)Octane is unique due to its specific combination of hydroxyethyloxy and triethyloxy groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile compound .

Properties

IUPAC Name

2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOZZFHAVXYAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066479
Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Molecular Weight

306.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19327-39-0
Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Synthesis routes and methods

Procedure details

Tetraethyleneglycol (1243 g, 6.40 mol) was heated at 100° C. for 30 minutes with stirring and vigorous N2 bubbling, then cooled to 60° C. A 50% NaOH solution (70.4 g, 0.88 mol) was added and the resulting solution was heated at 100°-105° C. for 30 minutes with N2 bubbling. The solution was cooled to 60° C., bromooctane (154 g, 0.80 mol) was added, and the reaction was heated at 100°-110° C. for 24 hours. The reaction solution was cooled, added to ice water and extracted twice with methylene chloride. The combined extracts were washed with 10% NaOH, water and brine; dried, treated with charcoal, and filtered through a thin silica gel pad. The solvent was removed in vacuo; the residual product (155 g, 63%) was a pale yellow oil.
Quantity
1243 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
154 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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